2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
Overview
Description
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a combination of aromatic and heterocyclic structures, which can contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the aniline derivative and the pyridine derivative, followed by their coupling through various chemical reactions.
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Step 1: Preparation of Aniline Derivative
- Starting material: 2,6-dimethylaniline
- Reaction: Methylation using methyl sulfonyl chloride in the presence of a base (e.g., triethylamine)
- Product: 2,6-dimethyl-N-methylsulfonylaniline
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Step 2: Preparation of Pyridine Derivative
- Starting material: 2-bromoethyl pyridine
- Reaction: Thiolation using sodium thiolate
- Product: 2-pyridin-2-ylsulfanylethyl bromide
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Step 3: Coupling Reaction
- Reactants: 2,6-dimethyl-N-methylsulfonylaniline and 2-pyridin-2-ylsulfanylethyl bromide
- Reaction: Nucleophilic substitution in the presence of a base (e.g., potassium carbonate)
- Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and potential biological activity.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
- This compound analogs : Compounds with similar structures but different substituents on the aromatic or pyridine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14-7-6-8-15(2)18(14)21(26(3,23)24)13-16(22)19-11-12-25-17-9-4-5-10-20-17/h4-10H,11-13H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABMEKLAQLAGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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